molecular formula C15H17NO5 B1521235 Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate CAS No. 1181537-45-0

Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate

Cat. No. B1521235
CAS RN: 1181537-45-0
M. Wt: 291.3 g/mol
InChI Key: HSJQSLULWYHTPE-UHFFFAOYSA-N
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Description

“Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate” is a chemical compound with the CAS Number: 1181537-45-0 . Its molecular weight is 291.3 . The IUPAC name for this compound is methyl 4- [4- (4-morpholinyl)phenyl]-2,4-dioxobutanoate .


Molecular Structure Analysis

The molecular structure of “Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate” is represented by the InChI Code: 1S/C15H17NO5/c1-20-15(19)14(18)10-13(17)11-2-4-12(5-3-11)16-6-8-21-9-7-16/h2-5H,6-10H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate” has a molecular weight of 291.3 . More detailed physical and chemical properties are not available in the current resources .

Scientific Research Applications

Synthesis and Structural Analysis

  • Studies have highlighted the synthesis and crystalline structure of oxime derivatives containing succinimid and morpholin groups, providing insights into their molecular configurations and potential applications in materials science and chemical synthesis (Dinçer et al., 2005).

Antioxidant Potential

  • Research on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives has revealed their potential as antioxidants, with QSAR-analysis aiding in the theoretical design of new antioxidants (Drapak et al., 2019).

Biodegradability and Toxicity

  • The synthesis and evaluation of 4-benzyl-4-methylmorpholinium-based ionic liquids have been explored, focusing on their physicochemical properties, cytotoxicity, oral toxicity, biodegradability, and low antimicrobial activity, suggesting their use as new biomass solvents (Pernak et al., 2011).

Antimicrobial and Analgesic Activity

  • Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates synthesized from methyl 2,4-dioxobutanoates have shown antimicrobial, analgesic, antipyretic activities, and influence on antibody response, opening avenues for their application in medical research (Mar'yasov et al., 2016).

DNA Binding and Biological Activity

  • Platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline have been studied for their DNA binding and biological activity, showing variations in cytotoxicities based on methylation, which is critical for designing drugs with targeted action (Brodie et al., 2004).

Safety And Hazards

The safety data sheet for “Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate” is available . It’s important to handle this compound with care as it is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

methyl 4-(4-morpholin-4-ylphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-20-15(19)14(18)10-13(17)11-2-4-12(5-3-11)16-6-8-21-9-7-16/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJQSLULWYHTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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